molecular formula C18H14FN3O2S2 B2961306 3-fluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide CAS No. 893980-17-1

3-fluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B2961306
CAS No.: 893980-17-1
M. Wt: 387.45
InChI Key: ULMZEDLMEHFUMP-UHFFFAOYSA-N
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Description

This compound features a 3-methylimidazo[2,1-b][1,3]thiazole core linked via a phenyl group to a 3-fluorobenzenesulfonamide moiety. The imidazothiazole scaffold is known for its role in modulating biological targets such as sirtuins (SIRT1) and cyclooxygenases (COX-1/2) . The 3-methyl substitution on the imidazothiazole ring likely enhances metabolic stability, while the 3-fluoro group on the sulfonamide may influence electronic properties and binding affinity .

Properties

IUPAC Name

3-fluoro-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O2S2/c1-12-11-25-18-20-17(10-22(12)18)13-5-7-15(8-6-13)21-26(23,24)16-4-2-3-14(19)9-16/h2-11,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMZEDLMEHFUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-fluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Imidazo[2,1-b][1,3]thiazole Scaffolds

The following compounds share the imidazothiazole core but differ in substituents and biological activities:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Formula Biological Activity Reference
Target Compound 3-methylimidazothiazole; 3-fluorobenzenesulfonamide C₁₉H₁₅FN₃O₂S₂ Hypothesized SIRT1/COX modulator
SRT1720 Piperazine-methylimidazothiazole; quinoxaline carboxamide C₂₅H₂₄ClN₇OS SIRT1 agonist (EC₅₀ = 0.16 µM)
SRT2183 3-hydroxypyrrolidine-methylimidazothiazole; naphthalene carboxamide C₂₇H₂₄N₄O₂S SIRT1 agonist
6a (COX-2 inhibitor) N,N-dimethylmethanamine at C-5; 4-(methylsulfonyl)phenyl C₁₆H₁₈N₄O₂S₂ Potent COX-2 inhibition (IC₅₀ = 0.04 µM)
N-(3-imidazothiazol-6-ylphenyl)-4-phenoxybenzenesulfonamide Phenoxybenzenesulfonamide; unsubstituted imidazothiazole C₂₃H₁₇N₃O₃S₂ Unknown (structural analog)
Key Observations:
  • Substituent Sensitivity: The C-5 position of the imidazothiazole ring critically influences COX-2 inhibition, as seen in compound 6a .
  • SIRT1 Activation: SRT1720 and SRT2183 include bulky carboxamide groups (quinoxaline/naphthalene) that enhance SIRT1 binding, whereas the target compound’s sulfonamide may favor alternative interactions .
  • Fluorine Impact: Fluorine in the target compound’s sulfonamide could improve membrane permeability and metabolic stability compared to non-fluorinated analogs like N-(3-imidazothiazol-6-ylphenyl)-4-phenoxybenzenesulfonamide .

Functional Implications of Structural Variations

SIRT1 Modulation
  • SRT1720: The quinoxaline carboxamide and piperazine groups facilitate NAD⁺-dependent SIRT1 activation, with EC₅₀ values in the nanomolar range .
  • Target Compound : The absence of a carboxamide and presence of sulfonamide may shift activity toward SIRT1 inhibition or off-target effects, though experimental validation is needed.
COX-2 Inhibition
  • 6a : The N,N-dimethylmethanamine at C-5 and methylsulfonyl group confer high COX-2 selectivity (IC₅₀ = 0.04 µM) .
  • Target Compound : The 3-fluorobenzenesulfonamide may mimic sulfonamide-containing COX-2 inhibitors (e.g., celecoxib), but the lack of a C-5 substituent likely reduces potency .

Research Findings and Hypotheses

Metabolic and Electronic Effects

  • The 3-fluoro group in the sulfonamide moiety may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
  • The 3-methyl on the imidazothiazole could sterically hinder interactions with SIRT1’s hydrophobic pocket, reducing efficacy relative to SRT1720 .

Biological Activity

3-fluoro-N-(4-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that combines various functional groups, including fluorine, imidazole, thiazole, and sulfonamide. This unique molecular structure suggests potential biological activity, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-fluoro-4-methoxy-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide. Its molecular formula is C19H16FN3O3SC_{19}H_{16}FN_3O_3S, with a molecular weight of approximately 393.47 g/mol. The presence of the thiazole and imidazole rings is crucial as they are known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC19H16FN3O3S
Molecular Weight393.47 g/mol
IUPAC NameThis compound
CAS Number893975-07-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act by:

  • Inhibiting Enzymatic Activity : It can bind to active sites of enzymes involved in cancer cell proliferation.
  • Modulating Receptor Functions : The compound may influence signaling pathways by interacting with cellular receptors.

These interactions can lead to antiproliferative effects in cancer cells, suggesting its potential as an anticancer agent.

Antiproliferative Effects

Research indicates that compounds with similar structural features exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Fluorinated Benzothiazoles : A study found that fluorinated benzothiazoles induced cytotoxicity in cancer cells through DNA adduct formation and selective metabolism by cytochrome P450 enzymes .

Case Studies

A notable study investigated the effects of a related compound on breast and renal cancer cells. The results demonstrated that the compound induced mRNA expression of CYP1A1 and CYP1B1 in sensitive cell lines but not in resistant ones, highlighting a selective mechanism of action .

Another study focused on thiazole derivatives and their anticancer properties. It was found that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against different cancer cell lines . This suggests that structural modifications can be critical for enhancing the biological activity of compounds like this compound.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of electron-donating groups (like methyl or methoxy) at specific positions on the phenyl ring significantly enhances the anticancer activity of thiazole-containing compounds. For example:

CompoundIC50 (µg/mL)Activity Description
Compound 91.61 ± 1.92Significant anticancer activity
Compound 101.98 ± 1.22Comparable potency to standard drugs

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